Colistin A sodium methanesulfonate, also known as colistimethate sodium, is an antibiotic belonging to the polymyxin class. It is primarily utilized as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. This compound is considered an inactive prodrug that becomes active upon conversion to colistin by cellular enzymes. Colistin A sodium methanesulfonate is less toxic than its counterpart colistin sulfate and has gained renewed interest for its potential applications in treating infections such as tuberculosis .
Colistin was first discovered in 1947 from the bacterium Bacillus polymyxa (now reclassified as Paenibacillus polymyxa). The methanesulfonate derivative is produced through a chemical reaction involving colistin, formaldehyde, and sodium bisulfite, which introduces a sulfomethyl group to the primary amines of colistin .
Colistin A sodium methanesulfonate is classified within the following categories:
The synthesis of colistin A sodium methanesulfonate involves the following steps:
This process results in a compound that can be administered parenterally and is characterized by its lower toxicity compared to other forms of colistin .
The synthesis generally involves controlled conditions to ensure proper reaction rates and product purity. The final product undergoes hydrolysis in aqueous solutions, leading to a complex mixture of partially sulfomethylated derivatives alongside the active form of colistin .
Colistin A sodium methanesulfonate has a complex molecular structure characterized by multiple amino acid residues linked in a cyclic polypeptide configuration. The molecular formula for colistin A sodium methanesulfonate is .
Colistin A sodium methanesulfonate primarily undergoes hydrolysis in aqueous environments, which leads to the formation of various metabolites and partially sulfomethylated derivatives. These reactions are crucial for its activation into the active antibiotic form, colistin.
The hydrolysis process can be influenced by factors such as pH and temperature, which affect the stability and reactivity of the compound in biological systems .
Colistin A sodium methanesulfonate exerts its antibacterial effects primarily through disruption of bacterial cell membranes. The mechanism involves:
Research indicates that colistin can also precipitate cytoplasmic components, including ribosomes, further contributing to its bactericidal activity .
Relevant data shows that approximately 80% of administered doses are recovered unchanged in urine, indicating limited metabolic transformation within the body .
Colistin A sodium methanesulfonate has several scientific uses:
The core synthesis of colistin A sodium methanesulfonate involves the sulfomethylation of colistin A, a naturally occurring polypeptide antibiotic. This reaction selectively modifies the primary γ-amine groups of the diaminobutyric acid (Dab) residues in colistin A using formaldehyde and sodium bisulfite (NaHSO₃) under alkaline conditions. Key parameters governing reaction efficiency include:
Table 1: Optimization Parameters for Sulfomethylation
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
Formaldehyde:Colistin A | 5.5:1 molar ratio | Ensures complete primary amine modification |
NaHSO₃:Colistin A | 5.2:1 molar ratio | Minimizes free formaldehyde residuals |
pH | 8.5–9.5 | Prevents hydrolysis; enhances nucleophilicity |
Temperature | 25–30°C | Maximizes yield while limiting degradation |
Residual formaldehyde in colistin A sodium methanesulfonate poses stability and toxicity risks. Innovations in catalytic mitigation include:
Purification leverages the anionic character of sulfonated colistin A derivatives. Industrial processes employ strong anion-exchange resins (e.g., Amberlite IRA-400 or Dowex 1x2) with quaternary ammonium functionalities [1]. Critical steps include:
Resin Type | Binding Capacity (mg/g resin) | Sulfonate Selectivity | Eluent Efficiency |
---|---|---|---|
Amberlite IRA-400 | 175 | High | 92% recovery |
Dowex 1x2 | 155 | Moderate-High | 89% recovery |
Downstream processing includes desalting via diafiltration (10 kDa MWCO membranes) and lyophilization to yield a stable solid [1] [9].
Translating lab-scale synthesis to industrial manufacturing faces hurdles:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0